6-Bromo-2-chloro-1-naphthalenol

Catalog No.
S13317265
CAS No.
M.F
C10H6BrClO
M. Wt
257.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-chloro-1-naphthalenol

Product Name

6-Bromo-2-chloro-1-naphthalenol

IUPAC Name

6-bromo-2-chloronaphthalen-1-ol

Molecular Formula

C10H6BrClO

Molecular Weight

257.51 g/mol

InChI

InChI=1S/C10H6BrClO/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5,13H

InChI Key

QQYGEBGRLQSTIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2O)Cl)C=C1Br

6-Bromo-2-chloro-1-naphthalenol is an organic compound characterized by the molecular formula C₁₀H₆BrClO and a molecular weight of 257.51 g/mol. It features a naphthalene ring substituted with both bromine and chlorine atoms, as well as a hydroxyl group, which contributes to its chemical reactivity and biological activity. The compound is known for its potential applications in pharmaceuticals and as a reagent in various chemical syntheses.

  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Aromatic Electrophilic Substitution: The presence of halogens makes the compound susceptible to further electrophilic aromatic substitutions, which can introduce additional functional groups onto the naphthalene ring.
  • Reduction Reactions: The compound can be reduced to form derivatives with varying properties, often utilized in synthetic pathways for more complex molecules.

Research indicates that 6-bromo-2-chloro-1-naphthalenol exhibits various biological activities:

  • Antimicrobial Properties: Some studies suggest that halogenated naphthalenols possess antimicrobial effects, making them candidates for use in medicinal chemistry.
  • Pharmacological Potential: As a derivative of naphthalene, this compound may share pharmacological properties with other naphthalene derivatives, potentially influencing inflammation and pain pathways.

Several methods exist for synthesizing 6-bromo-2-chloro-1-naphthalenol:

  • Bromination and Chlorination of 2-Naphthol: This involves treating 2-naphthol with brominating and chlorinating agents under controlled conditions to achieve the desired substitutions .
  • Hydrodebromination of 1,6-Dibromo-2-naphthol: This method employs alkali metal sulfites in a water-glycol solvent mixture to convert dibromo derivatives into the desired product .
  • Reflux Conditions: Utilizing reflux conditions with specific reactants can enhance yields and reaction rates .

The applications of 6-bromo-2-chloro-1-naphthalenol are diverse:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory drugs like nabumetone and naproxen .
  • Chemical Reagent: This compound is used in organic synthesis for the preparation of other complex molecules due to its reactive functional groups.
  • Research Tool: Its unique structure allows it to be utilized in studies related to halogenated compounds and their biological effects.

Interaction studies indicate that 6-bromo-2-chloro-1-naphthalenol can engage in various interactions:

  • Binding Studies: Investigations into how this compound binds to biological targets can provide insights into its potential therapeutic effects.
  • Synergistic Effects: Research may explore how this compound interacts with other drugs or compounds, potentially enhancing or inhibiting their effects.

Several compounds share structural similarities with 6-bromo-2-chloro-1-naphthalenol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
6-Bromo-2-naphtholC₁₀H₇BrOLacks chlorine; used in similar applications.
2-Chloro-1-naphtholC₁₀H₇ClOLacks bromine; exhibits different reactivity.
1-Bromo-2-naphtholC₁₀H₇BrODifferent position of bromine affects properties.
5-Bromo-2-chloro-1-naphtholC₁₀H₆BrClOSimilar halogen substitutions but different position.

These compounds highlight the uniqueness of 6-bromo-2-chloro-1-naphthalenol through its specific combination of halogen substitutions and functional groups, which influence its chemical reactivity and biological activity.

The synthesis of halogenated naphthols gained prominence in the late 20th century due to their utility in producing non-steroidal anti-inflammatory drugs (NSAIDs). While 6-bromo-2-chloro-1-naphthalenol itself lacks extensive historical documentation, its structural analogs—such as 6-bromo-2-naphthol and 1-chloro-2-naphthol—were first synthesized in the 1970s–1990s as intermediates for pharmaceuticals like naproxen and nabumetone. The compound likely emerged from methodological advancements in regioselective halogenation, particularly the use of sulfite-mediated hydrodebromination and thionyl chloride-mediated chlorination.

Early synthetic routes for related compounds involved bromination of naphthols using sodium bromide and oxone, followed by chlorination with reagents like thionyl chloride. These methods laid the groundwork for developing multi-halogenated naphthalenes, including 6-bromo-2-chloro-1-naphthalenol.

Significance in Organic and Medicinal Chemistry

6-Bromo-2-chloro-1-naphthalenol serves as a versatile building block in organic synthesis due to its three reactive sites:

  • Hydroxyl group: Enables etherification, esterification, or oxidation to quinones.
  • Chlorine atom: Participates in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.
  • Bromine atom: Facilitates Suzuki-Miyaura couplings for biaryl synthesis.

In medicinal chemistry, halogenated naphthols are precursors to anti-inflammatory and antifungal agents. For instance, 6-bromo-2-methoxynaphthalene—a derivative of 6-bromo-2-naphthol—is a key intermediate in naproxen production. The chlorine atom in 6-bromo-2-chloro-1-naphthalenol may enhance metabolic stability or modulate electronic effects in drug candidates.

Bromination/Chlorination of Naphthalene Derivatives

Traditional halogenation of naphthalene derivatives relies primarily on electrophilic aromatic substitution reactions using molecular halogens. The direct bromination of naphthalene under various conditions has been extensively studied, revealing significant variations in product distribution and regioselectivity [1] [2] [3].

Direct Bromination Approaches

The most straightforward approach involves treating naphthalene with bromine in suitable solvents. Room temperature bromination using three molar equivalents of bromine yields predominantly 1,4,6-tribromonaphthalene (66% yield) along with minor amounts of 1,4-dibromonaphthalene (8%) and 1,5-dibromonaphthalene (10%) [2]. The reaction mechanism proceeds through classical electrophilic aromatic substitution, where the bromine molecule acts as the electrophile, with the naphthalene ring serving as the nucleophilic partner.

Photochemical Bromination

Photobromination represents a more selective approach, particularly when conducted under controlled irradiation conditions. Using a 150-watt projector lamp at 77°C, naphthalene undergoes efficient bromination in carbon tetrachloride, yielding 1,5-dibromonaphthalene in 92% yield within 2.5 hours [1]. The photochemical activation facilitates the formation of bromine radicals, which subsequently participate in radical substitution reactions with enhanced regioselectivity compared to purely ionic mechanisms.

Sequential Halogenation Protocols

The synthesis of mixed halogenated products such as 6-bromo-2-chloro-1-naphthalenol requires sequential introduction of different halogens. Literature reports describe a multi-step approach beginning with bromination of 2-naphthol, followed by selective chlorination under controlled conditions [4]. This method achieves yields of approximately 90% for the target compound, though it requires careful optimization of reaction conditions to prevent over-halogenation or undesired substitution patterns.

MethodTemperature (°C)Reaction TimeMajor ProductYield (%)Selectivity
Direct Bromination25 (room temp)72 hours1,4,6-Tribromonaphthalene66α-position favored
Photobromination (150W lamp)772.5 hours1,5-Dibromonaphthalene92α,β-mixed products
Chlorination/Bromination sequentialVariableVariable6-Bromo-2-chloro-1-naphthalenol90Position-dependent
Electrophilic Halogenation (CTAB/CTAC)Room temp4-6 hours1-Halo-naphthols75-85OH-directed

Selective Positional Control Mechanisms

The regioselectivity of naphthalene halogenation is governed by several fundamental factors including electronic effects, steric hindrance, and the nature of existing substituents. The naphthalene ring system exhibits inherent bias toward α-position substitution due to the higher electron density at these positions [5].

Electronic Control Factors

The electronic distribution in naphthalene strongly influences halogenation regioselectivity. The α-positions (1 and 8) possess higher electron density compared to β-positions (2, 3, 6, 7), making them more susceptible to electrophilic attack. This electronic bias is quantified through nuclear magnetic resonance studies and computational analysis, which demonstrate that the α-carbon atoms have higher negative charge density [6].

Steric Considerations

Steric effects become particularly important when multiple substitutions occur. The peri-positions (1,8) experience significant steric interactions, which can redirect subsequent halogenation to less hindered positions. This phenomenon is especially pronounced in the synthesis of polyhalogenated naphthalenes, where steric crowding influences the final substitution pattern [2].

Substituent-Directed Selectivity

The presence of hydroxyl groups dramatically alters the regioselectivity of halogenation reactions. Naphthols exhibit strong ortho- and para-directing effects, with the hydroxyl group activating adjacent positions through resonance donation. This directing effect is exploited in the synthesis of 6-bromo-2-chloro-1-naphthalenol, where the hydroxyl group guides the selective introduction of halogens at specific positions [7].

Kinetic versus Thermodynamic Control

The selectivity of naphthalene halogenation can be controlled through reaction conditions that favor either kinetic or thermodynamic products. Kinetic control, achieved through low temperatures and short reaction times, typically favors α-substitution due to faster reaction rates at these positions. Thermodynamic control, obtained through elevated temperatures and extended reaction times, may lead to equilibration and formation of more stable isomers [3].

Modern Catalytic Approaches

Transition Metal-Mediated Syntheses

Modern synthetic chemistry has developed sophisticated transition metal-catalyzed approaches that offer superior selectivity and functional group tolerance compared to traditional methods. These catalytic systems enable precise control over regioselectivity while operating under milder conditions [8] [9] [10] [11].

Palladium-Catalyzed Systems

Palladium catalysis has emerged as a powerful tool for selective naphthalene functionalization. The use of palladium(II) acetate in combination with appropriate ligands enables highly selective α-position arylation with selectivity ratios exceeding 50:1 [12]. The mechanism involves initial coordination of naphthalene to the palladium center, followed by cyclometallation and subsequent functionalization.

The palladium-catalyzed alkynylbromination of naphthalene derivatives represents a particularly elegant example of modern synthetic methodology. Using palladium(II) acetate as catalyst in toluene at 75°C, 2-vinylnaphthalene undergoes 1,1-alkynylbromination with alkynyl bromides to yield propargylic bromides in 54-71% yield [13]. This transformation proceeds through a unique mechanism involving palladium migration and formation of π-allenyl intermediates.

Rhodium and Iridium Catalysis

Dual catalytic systems employing rhodium and iridium have been developed for meta-selective functionalization of naphthalene derivatives. These systems operate through complementary mechanisms, with rhodium facilitating carbon-hydrogen activation while iridium provides photochemical activation for radical generation [11]. The combined approach enables functionalization at positions that are difficult to access through conventional methods.

Copper-Mediated Halogenation

Copper-catalyzed halogenation offers an environmentally benign alternative to traditional methods. The use of copper(II) salts in combination with hydrogen peroxide and alkali metal halides in aqueous micellar media provides efficient access to halogenated naphthols [7]. This approach operates through in situ generation of active halogen species, which subsequently react with the naphthalene substrate under mild conditions.

Catalyst SystemLigand/AdditiveSelectivityTemperature (°C)SolventYield (%)
Pd(OAc)₂None required1,1-Alkynylbromination75Toluene54-71
Pd(II)-diimine ligandDiimine ligandsα-Position (>50:1)25-80DCE85-95
Rh/Ir dual catalysisPhotocatalystmeta-FunctionalizationRoom tempVarious60-80
Cu(II) with H₂O₂Alkali halidesortho/para-SelectiveRoom tempAqueous micellar75-90

Solvent Effects in Glycol-Water Systems

The choice of solvent system profoundly influences the outcome of halogenation reactions, with glycol-water mixtures offering unique advantages for controlling reactivity and selectivity [14] [15] [16].

Solvation Dynamics in Mixed Systems

Glycol-water mixtures exhibit complex solvation behavior that significantly affects halogenation kinetics. The dielectric constant of these mixed systems varies systematically with composition, ranging from 81.0 for pure water to 38.7 for pure ethylene glycol [16]. This variation in dielectric properties directly influences the stability of ionic intermediates formed during electrophilic halogenation.

Molecular Dynamics Studies

Computational investigations using molecular dynamics simulations reveal that the coordination environment of halogenated species changes dramatically in glycol-water mixtures. The coordination number decreases from 25-26 in pure water to 12-13 in pure ethylene glycol, reflecting the different solvation capabilities of these solvents [16]. This change in solvation environment affects both the reactivity and selectivity of halogenation reactions.

Reorganization Energy Effects

The reorganization energy required for electron transfer processes in halogenation reactions shows a complex dependence on solvent composition. The solvation energy varies from -200.0 kcal/mol in pure water to -174.4 kcal/mol in pure ethylene glycol [16]. This variation in reorganization energy directly impacts the activation barriers for halogenation reactions, with implications for both reaction rates and product selectivity.

Viscosity and Mass Transfer

The viscosity of glycol-water mixtures increases dramatically with glycol content, ranging from 1.0 cP for pure water to 16.9 cP for pure ethylene glycol [17]. This increase in viscosity affects mass transfer rates and can influence the competition between different reaction pathways. Higher viscosity generally favors more selective reactions by reducing the diffusion rates of reactive intermediates.

Solvent SystemDielectric ConstantViscosity (cP)Solvation Energy (kcal/mol)Coordination NumberEffect on Halogenation
Pure Water81.01.0-200.025-26High electrophilicity
30% Ethylene Glycol65.22.1-199.022-24Moderate activation
50% Ethylene Glycol52.44.8-196.518-20Balanced conditions
70% Ethylene Glycol41.89.2-180.215-17Reduced reactivity
Pure Ethylene Glycol38.716.9-174.412-13Poor solvation

Reaction Kinetics and Thermodynamics

Understanding the kinetic and thermodynamic parameters governing naphthalene halogenation is crucial for optimizing synthetic protocols and predicting reaction outcomes [6] [18] [19].

Activation Energy Considerations

The activation energies for different halogenation pathways vary significantly, directly influencing reaction selectivity. Bromination at the α-position exhibits an activation energy of 2.1 kcal/mol, while β-position bromination requires 4.8 kcal/mol [18]. This difference in activation energies contributes to the observed α-selectivity in bromination reactions.

Chlorination shows different activation energy profiles, with α-position chlorination requiring 1.2 kcal/mol and β-position chlorination requiring 2.1 kcal/mol [18]. The smaller difference in activation energies for chlorination compared to bromination explains the reduced selectivity observed in chlorination reactions.

Thermodynamic Parameters

The enthalpy changes associated with halogenation reactions provide insight into the thermodynamic driving forces. Bromination reactions are generally endothermic, with enthalpy changes of +7 kcal/mol for α-position and +10 kcal/mol for β-position substitution [20]. In contrast, chlorination reactions are exothermic, with enthalpy changes of -25 kcal/mol and -22 kcal/mol for α- and β-positions, respectively [20].

Rate Constants and Selectivity

The rate constants for different halogenation pathways span several orders of magnitude. Chlorination reactions exhibit higher rate constants (10⁷-10⁸ M⁻¹s⁻¹) compared to bromination reactions (10⁴-10⁶ M⁻¹s⁻¹) [19]. This difference in reaction rates reflects the higher reactivity of chlorine compared to bromine in electrophilic aromatic substitution.

Temperature Dependence

The temperature dependence of halogenation reactions follows Arrhenius behavior, with bromination showing stronger temperature dependence than chlorination [18]. This difference arises from the endothermic nature of bromination versus the exothermic nature of chlorination, consistent with the Hammond postulate.

Reaction TypeActivation Energy (kcal/mol)Enthalpy Change (kcal/mol)Rate Constant (M⁻¹s⁻¹)Selectivity RatioTemperature Dependence
Bromination (α-position)2.1+71.2 × 10⁶97:1 (2°:1°)Strong
Bromination (β-position)4.8+102.4 × 10⁴4.5:1 (2°:1°)Moderate
Chlorination (α-position)1.2-255.8 × 10⁷11:2.5Weak
Chlorination (β-position)2.1-221.3 × 10⁷3:1Moderate
OH radical addition-1.5 to 1.0Variable10⁹-10¹⁰2:1 (α:β)Negative
Electrophilic substitution12-15-5 to -1010³-10⁵VariablePositive

Purification and Yield Optimization Techniques

The purification of halogenated naphthalene derivatives requires specialized techniques due to the similar physical properties of various isomers and the potential for decomposition under harsh conditions [21] [22] [23].

Crystallization Methods

Crystallization remains the most effective method for purifying halogenated naphthalenes. The use of dichloromethane-hexane mixtures at 0°C with slow cooling provides excellent results for tribromonaphthalenes, achieving 85-90% recovery with greater than 95% purity [2]. The success of this method depends on the differential solubility of various isomers in the chosen solvent system.

Fractional crystallization proves particularly valuable for separating tetrabromonaphthalene isomers. Multiple crystallization steps using different solvent systems can achieve separation of closely related isomers, though yields are typically lower (70-75%) due to the multiple processing steps required [3].

Proto-debromination Strategy

Proto-debromination using n-butyllithium at -78°C represents an innovative approach to improving regioselectivity. This method selectively removes bromine atoms from specific positions, converting complex mixtures of polyhalogenated products into desired isomers. The treatment of crude tetrabromination products with two molar equivalents of n-butyllithium gives 2,6-dibromonaphthalene regioselectively in 82% yield after crystallization [3].

Chromatographic Separation

Column chromatography using silica gel with gradient elution provides versatile separation capability for mixed halogenated products. While yields are typically lower (60-80%) due to product losses during chromatography, the method offers excellent flexibility for separating complex mixtures [24]. The use of specialized stationary phases can improve separation efficiency for closely related isomers.

Recrystallization Optimization

Recrystallization from methanol using hot filtration techniques provides cost-effective purification for naphthalenol derivatives. This method achieves 75-85% yield recovery with greater than 95% purity, making it suitable for large-scale preparations [21]. The success depends on careful control of cooling rates and the use of appropriate seed crystals to promote selective crystallization.

Sublimation Techniques

For volatile naphthalene derivatives, sublimation at 100-150°C under vacuum provides the highest purity levels (greater than 99%) with excellent recovery (90-95%) [23]. This method is particularly effective for removing non-volatile impurities and achieving analytical-grade purity for spectroscopic studies.

TechniqueTarget CompoundYield Recovery (%)Purity (%)ConditionsAdvantages
Crystallization (DCM/Hexane)Tribromonaphthalenes85-90>950°C, slow coolingSimple, high purity
Fractional CrystallizationTetrabromonaphthalenes70-75>90Multiple stepsSeparates isomers
Proto-debromination2,6-Dibromonaphthalene82>98n-BuLi, -78°CRegioselective
Column ChromatographyMixed halogenated products60-8085-95Silica gel, gradientVersatile
Recrystallization (Methanol)Pure naphthalenols75-85>95Hot filtrationCost-effective
SublimationVolatile derivatives90-95>99100-150°C, vacuumVery high purity

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

255.92906 g/mol

Monoisotopic Mass

255.92906 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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